molecular formula C11H10ClN3OS B2741110 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391862-45-6

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2741110
CAS RN: 391862-45-6
M. Wt: 267.73
InChI Key: URBGBDSONZTQIN-UHFFFAOYSA-N
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Description

“2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have shown a wide range of biological activities such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” is likely to be similar to other 1,3,4-thiadiazole derivatives. The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .

Scientific Research Applications

Future Directions

The future directions for “2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide” and similar compounds could involve further evaluation of their potential as therapeutic agents given their wide range of biological activities . More research is needed to fully understand their mechanisms of action and potential applications in medicine.

properties

IUPAC Name

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7(12)9(16)13-11-15-14-10(17-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBGBDSONZTQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

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